molecular formula C13H8N2OS B1668015 BTZO-1 CAS No. 99420-15-2

BTZO-1

カタログ番号: B1668015
CAS番号: 99420-15-2
分子量: 240.28 g/mol
InChIキー: GBAKVEWPYUIGHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTZO-1 is an antioxidant response element (ARE) activator with cardioprotective activity. It increases expression of an ARE-luciferase reporter construct in H9c2 cells in a concentration-dependent manner as well as mRNA expression of the ARE-regulated genes for the glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1) in neonatal rat cardiomyocytes. This compound binds to macrophage migration inhibitory factor (MIF;  Kd = 68.6 nM) and increases expression of GST Ya in H9c2 cells in a MIF-dependent manner when used at a concentration of 3 μM. It inhibits cell death induced by serum deprivation or doxorubicin in neonatal rat cardiomyocytes in a concentration-dependent manner.
This compound is an activator of the glutathione S-transferase Ya subunit (GST Ya) gene ARE by interacting with MIF.

科学的研究の応用

心保護作用

BTZO-1は、心保護作用を持つことが判明しています . This compoundは、抗酸化応答エレメント(ARE)を介した遺伝子発現を活性化し、in vitroで酸化ストレス誘導による心筋細胞のアポトーシスを抑制します . このことは、this compoundが心臓病の治療に用いられる可能性を示唆しています。

抗酸化応答エレメント(ARE)活性化

This compoundは、抗酸化タンパク質の発現の主要な調節因子である抗酸化応答エレメント(ARE)を活性化することが知られています . この活性化は、有害なフリーラジカルや活性酸素種によって引き起こされる細胞の損傷から細胞を保護するのに役立ちます。

マクロファージ遊走阻止因子(MIF)との相互作用

This compoundは、細胞を酸化ストレスから保護することが知られているタンパク質であるマクロファージ遊走阻止因子(MIF)に結合することが判明しています . この相互作用は、グルタチオンS-トランスフェラーゼYaサブユニット(GST Ya)遺伝子AREの活性化に必要です .

虚血/再灌流障害からの保護

活性型this compound誘導体は、ラットの虚血/再灌流障害中に心組織を保護することが示されています . これは、組織が血流の一時的な喪失によって損傷する脳卒中や心臓発作などの病状の治療に、this compoundが潜在的に使用できることを示唆しています。

抗線維化作用

ある研究では、this compoundと構造的に類似したピリジン-2-イル)ピリミジン誘導体の一種に、抗線維化作用があることが判明しています . これは、this compoundには直接関係しませんが、この化合物の潜在的な抗線維化効果に関するさらなる研究の可能性を示唆しています。

オプトエレクトロニクス特性

ある研究では、2-ピリジン-2-イル-1,3-チアゾール-4-カルボン酸とのPt(II)錯体のオプトエレクトロニクス特性を調査しました . これは、this compoundには直接関係しませんが、この化合物のオプトエレクトロニクスにおける潜在的な用途に関するさらなる研究の可能性を示唆しています。

特性

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAKVEWPYUIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431601
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-15-2
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99420-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl thiosalicylate (1.6 g, 9.51 mM) and 2-cyanopyridine (1.0 g, 9.60 mM) were dissolved in toluene (2 ml), and then triethylamine (2 ml, 14.4 mM) was added thereto. After heating the mixture under reflux for 8 hours, and the toluene was distilled away. Ethanol was added to the residues, and the resulting precipitates were collected by filtration to give crude crystals (1.7 g). The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform) to give the title compound as crystals (1.0 g, 43.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
43.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 3
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 4
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 5
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 6
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Customer
Q & A

Q1: What is the primary mechanism of action of BTZO-1?

A: this compound functions as an activator of the antioxidant response element (ARE) pathway. [, , ] It achieves this by binding to macrophage migration inhibitory factor (MIF). [] This interaction leads to the increased expression of cytoprotective proteins like heme oxygenase-1 (HO-1), which are regulated by the ARE. [, ]

Q2: What are the potential therapeutic benefits of this compound based on preclinical studies?

A: Preclinical studies in rat models of inflammatory bowel disease (IBD) show promise for this compound and its derivatives. In models using dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound administration attenuated colitis symptoms such as large intestine shortening, diarrhea, intestinal bleeding, and myeloperoxidase (MPO) activity. [] This protective effect is linked to the induction of HO-1 expression in the rectum. [] Additionally, this compound improved the developmental competence of bovine oocytes in vitro by reducing apoptosis and enhancing blastocyst formation rates, possibly through its antioxidant properties. []

Q3: Has this compound demonstrated efficacy in any specific disease models?

A: Yes, this compound and its derivatives, particularly BTZO-15, have shown significant efficacy in preclinical models of inflammatory bowel disease (IBD). [, ] In both DSS- and TNBS-induced colitis rat models, BTZO-15 effectively reduced inflammatory markers and histological damage in the colon. [, ] These findings suggest its potential as a therapeutic agent for IBD.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies are not extensively detailed in the provided research, the development of BTZO-15 from this compound highlights the exploration of structural modifications to optimize the compound's profile. [] The fact that BTZO-15 exhibits a favorable ADME-Tox profile suggests that structural modifications can impact its pharmacological properties. [] Further research into the SAR of this class of compounds would be beneficial to guide the development of more potent and selective ARE activators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。